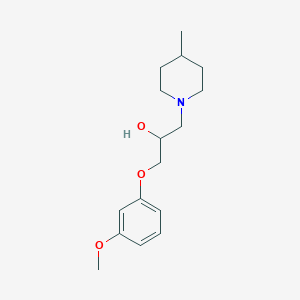![molecular formula C23H24O3 B11664020 3-[(2,5-dimethylbenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11664020.png)
3-[(2,5-dimethylbenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-[(2,5-dimetilbencil)oxi]-4-metil-7,8,9,10-tetrahidro-6H-benzo[c]cromen-6-ona normalmente implica múltiples pasos. Un método común incluye la reacción de cloruro de 2,5-dimetilbencilo con 4-metil-7,8,9,10-tetrahidro-6H-benzo[c]cromen-6-ona en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo normalmente en un disolvente orgánico como la dimetilformamida (DMF) a temperaturas elevadas .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están bien documentados, probablemente debido a sus aplicaciones especializadas y la complejidad de su síntesis. el enfoque general implicaría escalar los métodos de síntesis de laboratorio, optimizar las condiciones de reacción y asegurar la pureza mediante técnicas como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-[(2,5-Dimetilbencil)oxi]-4-metil-7,8,9,10-tetrahidro-6H-benzo[c]cromen-6-ona puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar usando reactivos como el permanganato de potasio o el trióxido de cromo para formar las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio para producir derivados reducidos.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Gas hidrógeno con paladio sobre carbón (Pd/C) como catalizador.
Sustitución: Hidruro de sodio (NaH) en dimetilsulfóxido (DMSO) u otros disolventes apróticos polares.
Productos Principales
Oxidación: Formación de cetonas o ácidos carboxílicos.
Reducción: Formación de derivados reducidos de benzo[c]cromenona.
Sustitución: Formación de varios derivados sustituidos de benzo[c]cromenona.
Aplicaciones Científicas De Investigación
3-[(2,5-Dimetilbencil)oxi]-4-metil-7,8,9,10-tetrahidro-6H-benzo[c]cromen-6-ona tiene varias aplicaciones de investigación científica:
Química: Utilizado como precursor en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles efectos terapéuticos, particularmente en el tratamiento de ciertas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 3-[(2,5-dimetilbencil)oxi]-4-metil-7,8,9,10-tetrahidro-6H-benzo[c]cromen-6-ona implica su interacción con dianas moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Las dianas moleculares y vías exactas aún se están investigando, pero se cree que influye en procesos celulares como la transducción de señales y la expresión génica .
Comparación Con Compuestos Similares
Compuestos Similares
- 3-[(2,5-Dimetilbencil)oxi]-8-metoxi-4-metil-6H-benzo[c]cromen-6-ona
- 3-{7-[(2,5-Dimetilbencil)oxi]-4,8-dimetil-2-oxo-2H-cromen-3-il}propanoato
Singularidad
En comparación con compuestos similares, 3-[(2,5-dimetilbencil)oxi]-4-metil-7,8,9,10-tetrahidro-6H-benzo[c]cromen-6-ona es única debido a su patrón específico de sustitución y la presencia del núcleo tetrahydrobenzo[c]cromenona.
Propiedades
Fórmula molecular |
C23H24O3 |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
3-[(2,5-dimethylphenyl)methoxy]-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C23H24O3/c1-14-8-9-15(2)17(12-14)13-25-21-11-10-19-18-6-4-5-7-20(18)23(24)26-22(19)16(21)3/h8-12H,4-7,13H2,1-3H3 |
Clave InChI |
VLBNCJNNKBMFKT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)COC2=C(C3=C(C=C2)C4=C(CCCC4)C(=O)O3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzonitrile](/img/structure/B11663956.png)
![5-[5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11663964.png)
![4-(Pyrrolidine-1-sulfonyl)-N-{4'-[4-(pyrrolidine-1-sulfonyl)benzamido]-[1,1'-biphenyl]-4-YL}benzamide](/img/structure/B11663965.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11663969.png)
![2-(9H-fluoren-9-ylsulfanyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11663974.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11663976.png)
![N'-[(9E)-1-ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene]-4-fluorobenzohydrazide](/img/structure/B11663982.png)

![ethyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11663995.png)
![(5Z)-5-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11663999.png)
![N'-{(1E)-[3-(allyloxy)phenyl]methylene}-2-piperidin-1-ylacetohydrazide](/img/structure/B11664001.png)
![N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-(3,4-dimethoxybenzyl)propanamide](/img/structure/B11664005.png)
![2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11664017.png)
